molecular formula C17H13FN2O2 B2527572 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 926257-97-8

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2527572
CAS No.: 926257-97-8
M. Wt: 296.301
InChI Key: XNKFNEYDDWWPOK-UHFFFAOYSA-N
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Description

5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.301. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • The compound is used in chemical synthesis processes. For instance, it's involved in the synthesis of reduced 3,4'-bipyrazoles through cyclocondensation reactions, demonstrating its utility as a precursor in organic chemistry (Kiran Kumar et al., 2019). Additionally, its crystal structure and intermolecular interactions have been studied, providing insights into its chemical behavior and potential applications in materials science (Xu & Shi, 2011).

Spectroscopic Studies and Molecular Docking

  • Spectroscopic studies have revealed detailed information about the compound's molecular structure, vibrational frequencies, and stability arising from hyper-conjugative interactions and charge delocalization. These insights are crucial for understanding its chemical properties and potential applications in various fields, such as materials science and pharmacology (Mary et al., 2015).

Potential in Drug Discovery

  • The compound is part of the pyrazole class, which is significant in novel drug discovery. Studies have focused on synthesizing novel pyrazole derivatives, evaluating their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory effects, and examining their interactions with enzymes. These findings highlight the potential of 5-(4-fluorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives in the development of new pharmaceuticals (Thangarasu et al., 2019).

Role in Molecular Chemistry

  • The compound and its derivatives have been used in various molecular chemistry applications, including the synthesis of novel compounds with potential antimicrobial and antioxidant properties. These studies contribute to the understanding of its chemical versatility and potential in developing new chemical entities (Bhat et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Pyrazole derivatives have been studied for a variety of biological activities, including anti-inflammatory, analgesic, and anticancer activities .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its mechanism of action and potential therapeutic uses .

Properties

IUPAC Name

5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFNEYDDWWPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)OC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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